Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate
CAS No.: 1187951-61-6
Cat. No.: VC13435691
Molecular Formula: C8H10BF3KN
Molecular Weight: 227.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187951-61-6 |
|---|---|
| Molecular Formula | C8H10BF3KN |
| Molecular Weight | 227.08 g/mol |
| IUPAC Name | potassium;[4-(dimethylamino)phenyl]-trifluoroboranuide |
| Standard InChI | InChI=1S/C8H10BF3N.K/c1-13(2)8-5-3-7(4-6-8)9(10,11)12;/h3-6H,1-2H3;/q-1;+1 |
| Standard InChI Key | RFFDTHVZSLGINK-UHFFFAOYSA-N |
| SMILES | [B-](C1=CC=C(C=C1)N(C)C)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC=C(C=C1)N(C)C)(F)(F)F.[K+] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted with a dimethylamino group () at the para position, bonded to a trifluoroborate () moiety. The potassium counterion stabilizes the anionic boron center, enhancing solubility in polar solvents . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 227.08 g/mol | |
| Exact Mass | 227.05000 | |
| PSA (Polar Surface Area) | 3.24 Ų | |
| LogP (Partition Coefficient) | 1.81 |
The dimethylamino group’s electron-donating nature increases nucleophilicity at the boron center, facilitating participation in metal-catalyzed reactions.
Synthesis and Scalability
Synthetic Pathways
Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate is synthesized via reaction of 4-(N,N-dimethylamino)phenylboronic acid with potassium fluoride () in the presence of trifluoroboric acid (). The reaction proceeds under mild conditions (room temperature, aqueous or alcoholic solvents), yielding >90% product.
Key Advantages:
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Scalability: Kilogram-scale production is feasible due to straightforward purification (recrystallization or filtration).
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Cost-Efficiency: Low reagent costs and minimal byproducts enhance industrial viability.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The compound serves as a nucleophilic partner in Suzuki-Miyaura reactions, coupling with aryl halides () to form biaryls. The dimethylamino group accelerates transmetallation steps by increasing electron density at boron, enabling reactions with less reactive electrophiles (e.g., chlorides).
Example Reaction:
Fluorination Strategies
Research by Breen (2012) demonstrated its utility in ipso fluoro-deboronation reactions, where the trifluoroborate group is replaced by fluorine under oxidative conditions . This method provides regioselective access to fluorinated aromatics, valuable in pharmaceutical synthesis .
Yield: 50–60% for pyrazole derivatives, with potential for optimization .
Comparative Analysis with Analogues
Potassium 4-(Azidomethyl)phenyltrifluoroborate
While structurally similar, the azidomethyl analogue () features an azide group, enabling click chemistry applications. In contrast, the dimethylamino derivative’s electron-rich boron center favors cross-coupling over cycloaddition.
| Feature | Dimethylamino Derivative | Azidomethyl Derivative |
|---|---|---|
| Key Functional Group | ||
| Primary Application | Cross-Coupling | Bioconjugation |
| Reactivity | Nucleophilic | Electrophilic |
Future Research Directions
Expanding Reaction Scope
Investigations into enantioselective cross-coupling and C–H functionalization could unlock new synthetic routes .
Biomedical Applications
Preliminary studies suggest potential in drug delivery systems, leveraging the dimethylamino group’s solubility and biocompatibility.
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